![molecular formula C16H23N3O5S B5216734 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane, also known as MNSA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MNSA is a member of the azepane family and has a unique chemical structure that makes it useful in various applications.
Wirkmechanismus
The mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique chemical structure that makes it useful in various applications. However, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane also has some limitations. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. One area of research is the development of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and toxicity profiles of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane involves a multi-step process that starts with the reaction of 4-nitrophenylsulfonyl chloride and morpholine to form 4-(4-morpholinyl)-3-nitrophenylsulfonyl morpholine. This intermediate is then reacted with 1-azepanamine to produce 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has been extensively used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. 1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(5-6-15(16)17-9-11-24-12-10-17)25(22,23)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBXFIKHLXVXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Morpholin-4-yl)-3-nitrophenyl]sulfonyl}azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

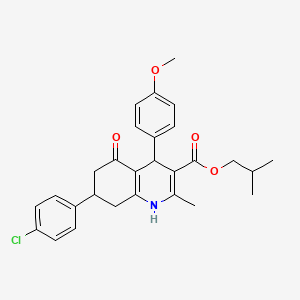
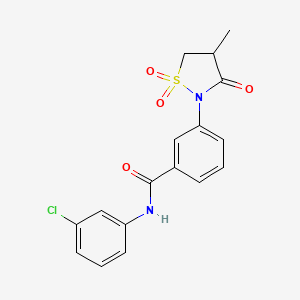
![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)

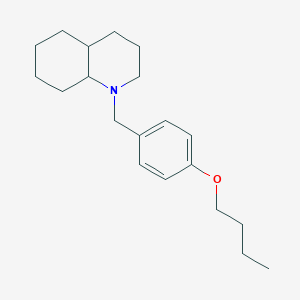
![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
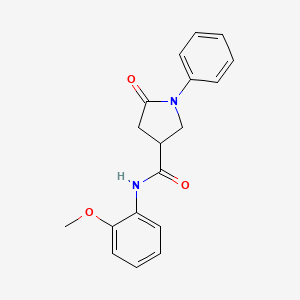
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
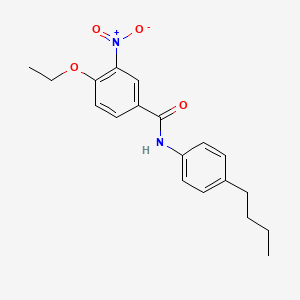
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)